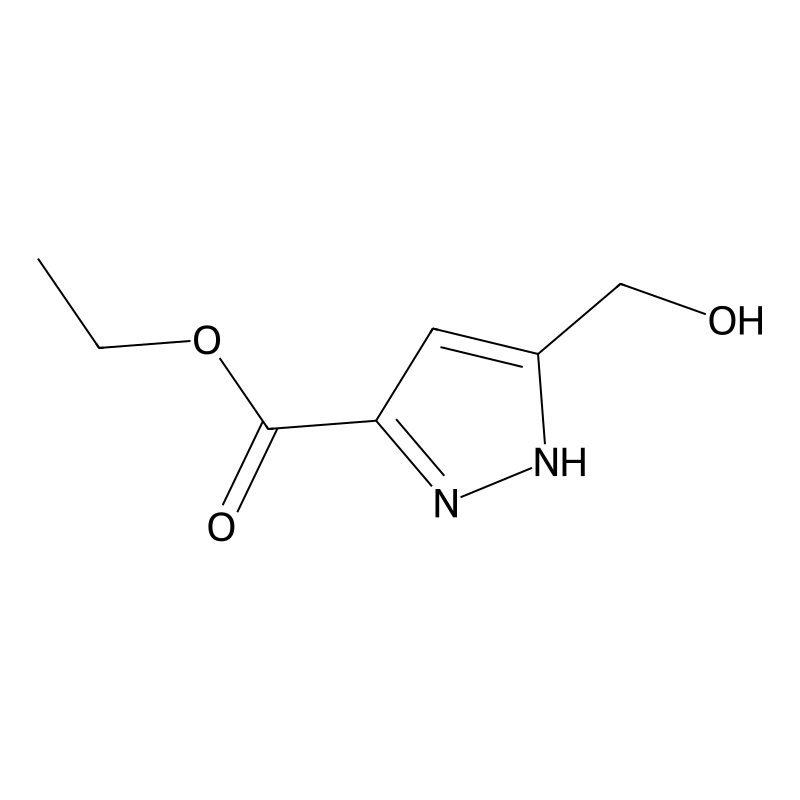ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
Potential Applications:
Research suggests that EHPC may have potential applications in various scientific fields, although much of this research is still in the early stages. Here are some potential areas of exploration:
- Medicinal Chemistry: Some studies have investigated the potential of EHPC as a scaffold for the development of new drugs. Its structural features have shown promise in areas like anti-inflammatory and anticonvulsant activity. However, further research is needed to evaluate its efficacy and safety in vivo.
- Material Science: Research suggests that EHPC can be used as a building block for the synthesis of new materials with interesting properties. For example, it has been incorporated into polymers to enhance their thermal stability and flame retardancy.
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a derivative of pyrazole with the molecular formula C7H10N2O3. The structure features a hydroxymethyl group attached to the 5-position of the pyrazole ring and an ethyl ester at the carboxylic acid position. This configuration contributes to its unique chemical properties and biological activities.
- Ester Hydrolysis: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be hydrolyzed in the presence of water and an acid or base to yield 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
- Alkylation: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
- Condensation Reactions: The hydroxymethyl group can react with aldehydes or ketones to form more complex structures through condensation reactions.
Research indicates that ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate exhibits various biological activities, including:
- Antitumor Activity: Studies have identified pyrazole derivatives as potential candidates for anticancer agents due to their ability to inhibit tumor cell proliferation .
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .
- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating various diseases.
Several synthesis methods for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate have been documented:
- One-Pot Synthesis: A common method involves a one-pot reaction where phenyl hydrazine is reacted with dimethyl acetylene dicarboxylate under reflux conditions, followed by the introduction of ethyl bromide or another alkyl halide .
- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through microwave irradiation, providing a more efficient synthesis route compared to traditional heating methods .
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several potential applications:
- Pharmaceutical Development: Its antitumor and antimicrobial properties make it a candidate for drug development.
- Agricultural Chemicals: The compound may be utilized in formulating pesticides or herbicides due to its biological activity against pests.
- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules in medicinal chemistry.
Interaction studies are crucial for understanding how ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate interacts with biological systems. Research has focused on:
- Binding Affinity: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
- Mechanism of Action: Understanding the pathways through which it exerts its biological effects, particularly in inhibiting tumor growth or microbial activity .
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Contains a methyl group at the 5-position | Exhibits different biological activities |
| Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Methyl instead of ethyl group | Potentially different solubility and reactivity |
| Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate | Hydroxyl group at the 4-position | May show varying degrees of enzyme inhibition |
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological properties compared to these similar compounds.








